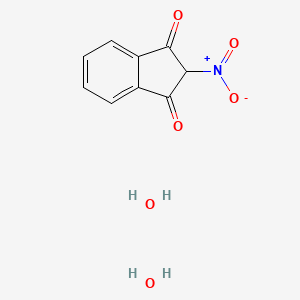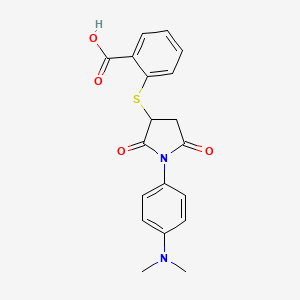![molecular formula C11H8N4O2S B2357383 (2H-[1,2,4]トリアジノ[5,6-b]インドール-3-イルスルファニル)酢酸 CAS No. 24838-13-9](/img/structure/B2357383.png)
(2H-[1,2,4]トリアジノ[5,6-b]インドール-3-イルスルファニル)酢酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2H-[1,2,4]Triazino[5,6-b]indol-3-ylsulfanyl)-acetic acid: is a complex organic compound that belongs to the class of triazinoindoles This compound is characterized by a triazinoindole core structure with a sulfanyl-acetic acid moiety attached
科学的研究の応用
Chemistry: In chemistry, (2H-[1,2,4]Triazino[5,6-b]indol-3-ylsulfanyl)-acetic acid is used as a building block for the synthesis of more complex molecules
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers are investigating its interactions with various biological targets to understand its mechanism of action and therapeutic potential.
Medicine: In medicine, (2H-[1,2,4]Triazino[5,6-b]indol-3-ylsulfanyl)-acetic acid is being explored as a candidate for drug development. Its unique structure allows it to interact with specific enzymes and receptors, making it a promising lead compound for the treatment of various diseases.
Industry: Industrially, this compound is used in the development of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymer science.
作用機序
Target of Action
The primary targets of (2H-[1,2,4]Triazino[5,6-b]indol-3-ylsulfanyl)-acetic acid are DNA and Human Serum Albumin (HSA) . The compound interacts with these targets, leading to changes in their structure and function.
Mode of Action
The compound interacts with DNA via non-covalent groove binding and electrostatic interactions . This interaction leads to conformational changes in the DNA structure. In addition, the compound also binds to HSA, causing conformational modulations in the Trp-214 microenvironments in the subdomain IIA pocket .
Biochemical Pathways
The interaction of the compound with dna and hsa suggests that it may influence the transcription and translation processes within the cell .
Result of Action
The interaction of the compound with DNA and HSA leads to changes in their structure and function . These changes can potentially affect the transcription and translation processes within the cell, leading to alterations in gene expression and protein synthesis .
Action Environment
The efficacy and stability of (2H-[1,2,4]Triazino[5,6-b]indol-3-ylsulfanyl)-acetic acid can be influenced by various environmental factors. For instance, the presence of metal ions can affect the compound’s cytotoxicity
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2H-[1,2,4]Triazino[5,6-b]indol-3-ylsulfanyl)-acetic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the triazinoindole core, followed by the introduction of the sulfanyl-acetic acid group. The reaction conditions often require specific catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to obtain high-purity (2H-[1,2,4]Triazino[5,6-b]indol-3-ylsulfanyl)-acetic acid.
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at various positions on the triazinoindole core, typically using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: Chlorine, bromine.
Nucleophiles: Ammonia, amines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
類似化合物との比較
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: This compound shares a similar triazine core but differs in its functional groups and overall structure.
2-Bromoethylamine: While structurally different, this compound also features a reactive functional group that can undergo various chemical transformations.
Uniqueness: (2H-[1,2,4]Triazino[5,6-b]indol-3-ylsulfanyl)-acetic acid is unique due to its combination of a triazinoindole core and a sulfanyl-acetic acid moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds in the same class. Its ability to interact with a wide range of molecular targets makes it a versatile compound for various scientific applications.
特性
IUPAC Name |
2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O2S/c16-8(17)5-18-11-13-10-9(14-15-11)6-3-1-2-4-7(6)12-10/h1-4H,5H2,(H,16,17)(H,12,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTWYBLOBBPUIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)SCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl N-[(2S)-2-azidopropyl]carbamate](/img/structure/B2357306.png)

![tert-butyl N-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}methyl)carbamate](/img/structure/B2357311.png)

![4-((2-oxo-2-(p-tolyl)ethyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2357313.png)
![N-(3-methoxybenzyl)-2-(7-oxo-3-(m-tolyl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2357314.png)
![methyl 2-[(2Z)-2-[(5-chlorothiophene-2-carbonyl)imino]-6-fluoro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2357318.png)


![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2357322.png)

